molecular formula C11H11NO3 B13931259 Methyl 2-methyl-3-oxoisoindoline-5-carboxylate

Methyl 2-methyl-3-oxoisoindoline-5-carboxylate

Cat. No.: B13931259
M. Wt: 205.21 g/mol
InChI Key: MPCIUMPOHOGTTB-UHFFFAOYSA-N
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Description

Methyl 2,3-dihydro-2-methyl-3-oxo-1H-isoindole-5-carboxylate is a synthetic organic compound that belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems in natural products and drugs, known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dihydro-2-methyl-3-oxo-1H-isoindole-5-carboxylate typically involves the reaction of 2-methyl-3-oxo-1H-isoindole-5-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dihydro-2-methyl-3-oxo-1H-isoindole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Methyl 2,3-dihydro-2-methyl-3-oxo-1H-isoindole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2,3-dihydro-2-methyl-3-oxo-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3-dihydro-2-methyl-3-oxo-1H-isoindole-5-carboxylate is unique due to its specific structural features and the presence of both an isoindole ring and a methyl ester group. These structural elements contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 2-methyl-3-oxo-1H-isoindole-5-carboxylate

InChI

InChI=1S/C11H11NO3/c1-12-6-8-4-3-7(11(14)15-2)5-9(8)10(12)13/h3-5H,6H2,1-2H3

InChI Key

MPCIUMPOHOGTTB-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1=O)C=C(C=C2)C(=O)OC

Origin of Product

United States

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